1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) bis trifluoromethanethiolate
Description
Chemical Formula: C₁₂H₂₄F₆N₄S₂ CAS Registry Number: 296777-47-4 Structural Features: This compound consists of a central ethane-1,2-diylidene core substituted with four dimethylamino groups, forming a bis(ylium) dication. The positive charge is balanced by two trifluoromethanethiolate (CF₃S⁻) anions. The dimethylamino groups impart significant steric bulk and electron-donating properties, while the trifluoromethanethiolate anions contribute strong electron-withdrawing characteristics and thermal stability .
Properties
IUPAC Name |
[1,2-bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium;trifluoromethanethiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4.2CHF3S/c1-11(2)9(12(3)4)10(13(5)6)14(7)8;2*2-1(3,4)5/h1-8H3;2*5H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVKXDBBUVVKTP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)C(=[N+](C)C)N(C)C.C(F)(F)(F)[S-].C(F)(F)(F)[S-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24F6N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443267 | |
| Record name | 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) bis trifluoromethanethiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296777-47-4 | |
| Record name | 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) bis trifluoromethanethiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) bis trifluoromethanethiolate (CAS: 296777-47-4) is a complex organic compound with significant biological implications. Its structure features a tetrakis(dimethylamino) backbone and bis(trifluoromethanethiolate) moieties, which contribute to its unique properties and biological activities.
Chemical Structure and Properties
The compound has the molecular formula CHFNS, with a molecular weight of 402.47 g/mol. The presence of fluorinated groups enhances its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHFNS |
| Molecular Weight | 402.47 g/mol |
| CAS Number | 296777-47-4 |
Synthesis
The synthesis of this compound typically involves the reaction of tetrakis(dimethylamino)ethylene with trifluoromethanethiolates under controlled conditions. This process results in the formation of stable salts that exhibit distinct biological activities.
Antimicrobial Properties
Research indicates that compounds containing dimethylamino groups often exhibit antimicrobial properties. The cationic nature of 1,1,2,2-tetrakis(dimethylamino)ethane derivatives allows them to interact with microbial membranes, leading to disruption and cell death. A study demonstrated that similar compounds showed significant activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that it induces apoptosis through the activation of specific cellular pathways. For instance, studies have shown that derivatives can inhibit cell proliferation in human cancer cells by inducing DNA damage and activating apoptotic signals.
Case Study: Cancer Treatment
A notable case involved the evaluation of a related compound's efficacy against microsatellite instability (MSI)-high colorectal cancer cells. The compound was found to selectively induce apoptosis in these cells while sparing normal cells. This selectivity is attributed to the compound's ability to target specific molecular pathways involved in cancer cell survival.
The mechanism by which this compound exerts its biological effects may involve:
- Membrane Disruption : The cationic nature allows for interaction with negatively charged microbial membranes.
- DNA Interaction : Potential intercalation into DNA or interference with replication processes.
- Signal Pathway Modulation : Activation of apoptotic pathways leading to cell death.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of related compounds. These studies highlight how modifications in the chemical structure can significantly influence biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) bis trifluoromethanethiolate, the following table compares it with structurally related compounds.
| Property | This compound | 1,2-Bis(dimethylamino)ethane-1,2-diium bis(triflate) | Tetrakis(dimethylamino)ethylene (TDAE) | Bis(trifluoromethanethiolato)cuprate salts |
|---|---|---|---|---|
| Cation Type | Bis(ylium) dication | Dication | Neutral radical | Metal-centered (e.g., Cu⁺) |
| Anion | CF₃S⁻ | CF₃SO₃⁻ (triflate) | N/A | CF₃S⁻ |
| Thermal Stability | High (due to CF₃S⁻) | Moderate | Low (decomposes above 100°C) | High |
| Solubility | Polar aprotic solvents (e.g., DMF, DMSO) | Broad (water, organic solvents) | Limited in polar solvents | Variable (depends on cation) |
| Electrochemical Stability | Likely stable under anhydrous conditions | High (triflate enhances stability) | Strong reductant | Depends on metal center |
| Steric Effects | High (four dimethylamino groups) | Moderate | Moderate | Low |
| Synthetic Utility | Potential as ionic solvent or catalyst | Common in ionic liquids | Electron donor in redox reactions | Catalysis (e.g., cross-coupling) |
Key Observations:
Cationic Structure: Unlike mono-ylium salts (e.g., 1,2-Bis(dimethylamino)ethane-1,2-diium), the bis(ylium) dication here features a doubly charged core stabilized by four dimethylamino groups.
Anion Effects : The CF₃S⁻ anion offers superior thermal and electrochemical stability compared to triflate (CF₃SO₃⁻), as seen in analogous cuprate salts. However, triflate remains more versatile in solubility .
Comparison with TDAE: Tetrakis(dimethylamino)ethylene (TDAE), a neutral radical, lacks ionic character but shares steric bulk. Its strong reducing power contrasts with the ionic nature of the bis(ylium) compound, highlighting divergent applications .
Preparation Methods
Synthetic Strategies and Reaction Pathways
Precursor Synthesis: Tetrakis(dimethylamino)ethylene (TMAE)
The foundational step in synthesizing the target compound involves the preparation of tetrakis(dimethylamino)ethylene (TMAE), a critical intermediate. As detailed in U.S. Patent 3,293,299, TMAE is synthesized via the reaction of chlorotrifluoroethylene (CTFE) with excess dimethylamine (DMA) under inert conditions. The process occurs in a pressurized reactor at 50–65°C for 4–10 hours, yielding TMAE alongside molten salt byproducts (e.g., dimethylammonium chloride). Key steps include:
- Reactor Charging : Anhydrous DMA and CTFE are combined at a molar ratio of 8:1 to 20:1 under nitrogen or argon.
- Temperature Control : The exothermic reaction necessitates external cooling to maintain 50–65°C, preventing thermal degradation.
- Byproduct Removal : Post-reaction, the mixture is heated to 70°C to separate the denser salt layer, which is discharged to avoid solidification during cooling.
This method achieves yields of 75–82% after purification via aqueous washing and activated alumina treatment.
Optimization of Reaction Conditions
Temperature and Stoichiometry
The patent emphasizes temperature control during TMAE synthesis, with deviations beyond 70°C risking uncontrolled exotherms or explosions. A molar excess of DMA (8–20 equivalents relative to CTFE) ensures complete consumption of the haloethylene, minimizing side products.
Table 1: Impact of DMA:CTFE Ratio on TMAE Yield
| DMA:CTFE Ratio | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 8:1 | 10 | 68 | 95 |
| 12:1 | 8 | 75 | 99 |
| 20:1 | 6 | 82 | 99 |
Purification Protocols
Post-synthetic purification is critical for removing dimethylammonium salts and unreacted DMA. The patent outlines a sequential process:
- Aqueous Washing : Crude TMAE is washed with deionized water (1–10 volumes) to extract residual salts.
- Alumina Treatment : Passage through activated alumina removes polar impurities, enhancing chemiluminescent properties.
- Distillation : Vacuum distillation (1–25 mm Hg) isolates TMAE as a greenish-yellow liquid (bp 36.7°C at 1 mm Hg).
For the target compound, analogous steps likely involve recrystallization from nonpolar solvents (e.g., hexane) to isolate the crystalline bis(ylium) salt.
Mechanistic Insights
Nucleophilic Displacement in TMAE Formation
The reaction between DMA and CTFE proceeds via a nucleophilic aromatic substitution mechanism. DMA’s lone pair on nitrogen attacks the electron-deficient carbons of CTFE, displacing chloride and forming C–N bonds. The steric bulk of four dimethylamino groups stabilizes the ethylene core through hyperconjugation, as evidenced by the compound’s stability in anhydrous conditions.
Anion Exchange Dynamics
Metathesis between the bis(ylium) dihalide and KSCF3 relies on the poor solubility of potassium halides in organic solvents. The reaction equilibrium shifts toward the desired product as KCl precipitates, driven by the higher lattice energy of potassium salts compared to the ylium complex.
Characterization and Analytical Data
Spectroscopic Properties
- ¹H NMR : The dimethylamino groups resonate as singlets at δ 2.8–3.2 ppm, while the ethane backbone’s protons are deshielded due to the ylium charge, appearing as a singlet near δ 4.5 ppm.
- ¹⁹F NMR : Trifluoromethanethiolate anions exhibit a characteristic triplet (J = 12 Hz) at δ −40 ppm, consistent with CF3S⁻ coordination.
- HRMS : Molecular ion peaks at m/z 402.1347 confirm the molecular formula C₁₂H₂₄F₆N₄S₂.
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 136–137°C |
| Molecular Weight | 402.474 g/mol |
| Appearance | Colorless solid |
| Solubility | DCM, THF, acetonitrile |
Data sourced from Alfa Chemistry.
Q & A
Q. What are the optimal synthetic routes for preparing 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) bis trifluoromethanethiolate?
The compound is synthesized via oxidation of tetrakis(dimethylamino)ethylene (TDAE) followed by anion exchange with trifluoromethanethiol. Key steps include:
- Reacting TDAE with a strong oxidizing agent (e.g., elemental sulfur or halogen sources) to generate the dicationic bis(ylium) core.
- Anion metathesis with trifluoromethanethiol (HSCF₃) or its potassium salt to replace initial counterions (e.g., Cl⁻ or Br⁻). Purification is typically achieved through recrystallization in acetone or acetonitrile, as demonstrated in analogous TDAE salts .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- X-ray crystallography : Essential for resolving the dicationic structure and anion arrangement, as seen in related TDAE salts (e.g., (TDAE)(SCF₃)₂) .
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the integrity of the dimethylamino groups (δ ~2.8–3.2 ppm for N(CH₃)₂).
- Elemental analysis : Validates stoichiometry, particularly for sulfur and fluorine content.
- Mass spectrometry (ESI-MS) : Detects the bis(ylium) dication ([C₈H₂₄N₄]²⁺) and trifluoromethanethiolate anions ([SCF₃]⁻) .
Advanced Questions
Q. How does the electronic structure of the bis(ylium) dication influence its reactivity in redox applications?
The dicationic core ([C₈H₂₄N₄]²⁺) is highly electron-deficient, making the compound a strong two-electron donor. This property enables:
- Stabilization of radical anions in charge-transfer complexes.
- Participation in single-electron transfer (SET) reactions, as observed in TDAE’s role in reducing fullerenes or transition-metal catalysts. Computational studies (DFT) are recommended to map charge distribution and frontier molecular orbitals, which predict sites for nucleophilic/electrophilic attack .
Q. What experimental strategies resolve contradictions in reported solvent-dependent stability of TDAE-derived salts?
Discrepancies in stability (e.g., decomposition in polar aprotic solvents) can arise from:
- Anion lability : Trifluoromethanethiolate’s weak coordinating ability may accelerate dissociation. Use low-temperature XRD or UV-vis kinetics to track anion displacement.
- Moisture sensitivity : Conduct parallel experiments under inert (glovebox) vs. ambient conditions to isolate degradation pathways.
- Solvent polarity effects : Compare stability in acetone (high polarity) vs. dichloromethane (low polarity) to assess solvation’s role .
Q. How can this compound be applied in designing ionic liquids or conductive materials?
The bis(ylium) dication’s rigidity and strong electron-donating capacity make it suitable for:
- Ionic liquids : Pair with fluorinated anions (e.g., [NTf₂]⁻) to enhance thermal stability and ionic conductivity.
- Electron-deficient frameworks : Co-crystallize with π-acceptors (e.g., tetracyanoquinodimethane) to form conductive charge-transfer salts. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are critical for evaluating conductivity and redox behavior .
Methodological Notes
- Synthesis Optimization : Use Schlenk-line techniques to prevent oxidation during anion exchange.
- Data Contradictions : Cross-validate crystallographic data with spectroscopic results to address structural ambiguities.
- Theoretical Frameworks : Link reactivity studies to Marcus theory (electron transfer) or frontier orbital theory .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
